2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine
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Overview
Description
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine: is a heterocyclic compound that features both pyrazole and piperazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Piperazine Ring: The piperazine ring is usually synthesized by the reaction of ethylenediamine with a dihaloalkane.
Coupling of Pyrazole and Piperazine Rings: The final step involves coupling the pyrazole and piperazine rings through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Catalysts: Use of catalysts to increase reaction efficiency.
Temperature and Pressure Control: Precise control of temperature and pressure to maximize yield.
Purification: Advanced purification techniques like recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding pyrazine oxides.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine: has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Biological Studies: Investigation of its interactions with biological macromolecules.
Industrial Applications: Use as an intermediate in the synthesis of more complex chemical compounds.
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Modulation of signaling pathways, such as neurotransmitter pathways in the brain.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyridine
- 2-(3,5-Dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)quinoline
Uniqueness
- Structural Features : The combination of pyrazole and piperazine rings in 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine provides unique electronic and steric properties.
- Reactivity : Distinct reactivity patterns compared to similar compounds, making it valuable for specific applications in medicinal chemistry.
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-3-(4-methylpiperazin-1-yl)pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6/c1-11-10-12(2)20(17-11)14-13(15-4-5-16-14)19-8-6-18(3)7-9-19/h4-5,10H,6-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLOOBVPTWNYFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=CN=C2N3CCN(CC3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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